3-(Cyclohexylmethyl)azetidine
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Overview
Description
3-(Cyclohexylmethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles like aziridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to the inherent challenges associated with this approach .
Industrial Production Methods
Industrial production methods for azetidines, including 3-(Cyclohexylmethyl)azetidine, often involve multicomponent reactions and the use of metal catalysts to facilitate the formation of the azetidine ring . These methods are designed to be scalable and efficient, allowing for the bulk production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidines .
Scientific Research Applications
3-(Cyclohexylmethyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored in drug discovery for its potential therapeutic properties.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . This reactivity allows the compound to interact with various molecular targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Cyclohexylmethyl)azetidine include other azetidines and aziridines . These compounds share the four-membered ring structure but differ in their specific substituents and reactivity.
Uniqueness
This compound is unique due to its specific cyclohexylmethyl substituent, which imparts distinct chemical and physical properties compared to other azetidines . This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)azetidine |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h9-11H,1-8H2 |
InChI Key |
SMWQQSANRRMMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CNC2 |
Origin of Product |
United States |
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